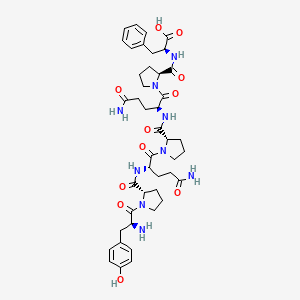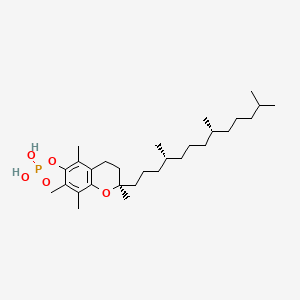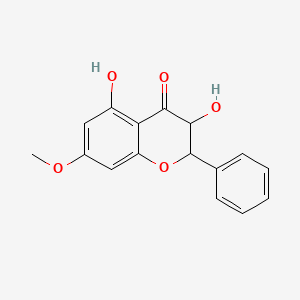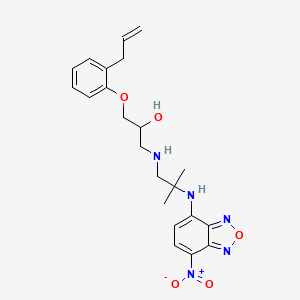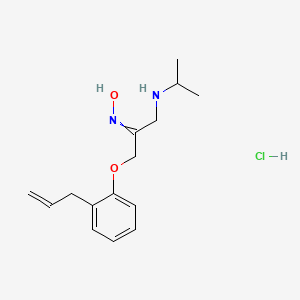
Aspartame et acésulfame K
Vue d'ensemble
Description
Aspartame acesulfame is a compound that combines two artificial sweeteners, aspartame and acesulfame potassium. This combination is used to enhance the sweetness of food and beverages without adding calories. Aspartame acesulfame is known for its high sweetness potency, approximately 200 times sweeter than sucrose, making it a popular choice in the food industry .
Applications De Recherche Scientifique
Aspartame acesulfame has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the stability and reactivity of artificial sweeteners under various conditions.
Biology: Investigated for its effects on gut microbiota and metabolic pathways.
Medicine: Studied for its potential impact on glucose metabolism and insulin sensitivity.
Industry: Widely used in the food and beverage industry to provide sweetness without adding calories.
Mécanisme D'action
Target of Action
Aspartame Acesulfame, also known as the salt of aspartame-acesulfame, is an artificial sweetener that is widely used in various food and beverage products . The primary targets of Aspartame Acesulfame are the taste receptors in humans, specifically the heterodimer G protein-coupled receptor formed by the proteins TAS1R2 and TAS1R3 . These receptors are responsible for the perception of sweetness, and the binding of Aspartame Acesulfame to these receptors triggers a signal transduction pathway that results in the sensation of sweetness .
Mode of Action
Aspartame Acesulfame interacts with its targets (TAS1R2 and TAS1R3 receptors) by binding to them, which triggers a conformational change in the receptor and initiates a cascade of intracellular events leading to the perception of sweetness . This interaction is due to the structural similarity of Aspartame Acesulfame to the natural ligands of these receptors .
Biochemical Pathways
Aspartame Acesulfame affects multiple metabolic pathways in organisms. For instance, in E. coli, it has been shown to affect propanoate, phosphonate, phosphinate and fatty acid metabolism, pentose phosphate pathway, and biosynthesis of several amino acids including lysine and the aromatic amino acids . .
Pharmacokinetics
The salt of Aspartame Acesulfame easily dissociates into its two component sweeteners in the human body and the environment . Aspartame is quickly digested into its three main components: phenylalanine, aspartic acid, and methanol . These components are then metabolized and used in their respective mechanisms
Result of Action
The primary result of Aspartame Acesulfame’s action is the perception of sweetness, which is due to its interaction with the TAS1R2 and TAS1R3 receptors . . For instance, there is some evidence suggesting a positive association between higher intake of artificial sweeteners (especially aspartame and acesulfame-K) and overall cancer risk . .
Action Environment
The action of Aspartame Acesulfame can be influenced by various environmental factors. For example, its stability under heating can be improved to some extent by encasing it in fats or in maltodextrin . Furthermore, it has been found that Aspartame Acesulfame passes through wastewater treatment plants mainly unchanged . .
Analyse Biochimique
Biochemical Properties
Aspartame and Acesulfame-K are characterized by their unique biochemical properties. Aspartame, a dipeptide, is 200 times sweeter than sugar and its sweet taste is almost identical to that of sucrose . Acesulfame-K, on the other hand, is known for its stability and long shelf-life .
Cellular Effects
The cellular effects of Aspartame and Acesulfame-K are primarily related to their role as artificial sweeteners. They are metabolized in the gastrointestinal tract into their constituents
Molecular Mechanism
The molecular mechanism of action of Aspartame and Acesulfame-K is largely based on their interaction with the sweet taste receptors on the tongue. These sweeteners bind to the receptors, triggering a signal transduction pathway that leads to the perception of sweetness .
Temporal Effects in Laboratory Settings
In laboratory settings, Aspartame and Acesulfame-K have been analyzed using high-performance liquid chromatography . Aspartame, although relatively stable in dry form, can undergo pH- and temperature-dependent degradation .
Metabolic Pathways
Aspartame and Acesulfame-K are metabolized in the body into their constituents. Aspartame is broken down into aspartic acid, phenylalanine, and methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aspartame acesulfame is synthesized by heating an approximately 2:1 ratio (weight/weight) of aspartame and acesulfame potassium in solution at acidic pH. This process allows crystallization to occur, and the potassium and moisture are eliminated, resulting in a more stable product than aspartame alone .
Industrial Production Methods: The industrial production of aspartame acesulfame involves the same synthetic route but on a larger scale. The process ensures the purity and stability of the compound, making it suitable for use in various food and beverage products .
Analyse Des Réactions Chimiques
Types of Reactions: Aspartame acesulfame undergoes several types of chemical reactions, including hydrolysis and degradation under specific conditions. For instance, aspartame can hydrolyze into its constituent amino acids under elevated temperature or high pH conditions .
Common Reagents and Conditions:
Hydrolysis: Water and heat are common reagents for hydrolysis reactions.
Major Products Formed:
Hydrolysis Products: Aspartic acid, phenylalanine, and methanol.
Degradation Products: 5-benzyl-3,6-dioxo-2-piperazineacetic acid.
Comparaison Avec Des Composés Similaires
- Sucralose
- Saccharin
- Steviol Glycosides
- Neotame
- Advantame
Aspartame acesulfame continues to be a subject of extensive research, contributing to our understanding of artificial sweeteners and their applications in various fields.
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;6-methyl-2,2-dioxooxathiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5.C4H5NO4S/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;1-3-2-4(6)5-10(7,8)9-3/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);2H,1H3,(H,5,6)/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQNWGLVVERFR-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NS(=O)(=O)O1.COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NS(=O)(=O)O1.COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O9N3S, C18H23N3O9S | |
| Record name | SALT OF ASPARTAME-ACESULFAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909991 | |
| Record name | Aspartame acesulfame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A white, odourless, crystalline powder | |
| Record name | SALT OF ASPARTAME-ACESULFAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Sparingly soluble water; slightly soluble in ethanol | |
| Record name | SALT OF ASPARTAME-ACESULFAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
106372-55-8 | |
| Record name | Twinsweet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106372-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartame acesulfame [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106372558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartame acesulfame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPARTAME ACESULFAME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFE6C6BS24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


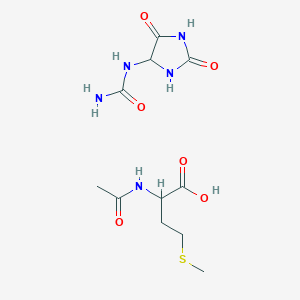



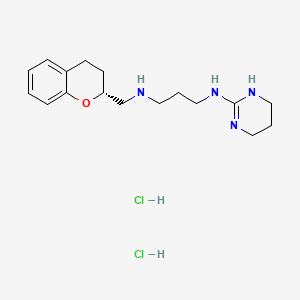
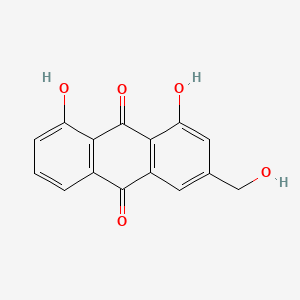
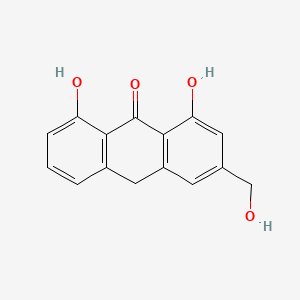
![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)

